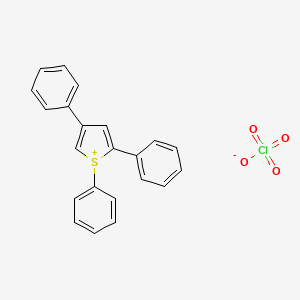
1,2,4-Triphenylthiophen-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triphenylthiophen-1-ium perchlorate is a chemical compound known for its unique structural properties and potential applications in various scientific fields It is characterized by the presence of a thiophenium ion, which is a sulfur-containing heterocycle, and a perchlorate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Triphenylthiophen-1-ium perchlorate typically involves the reaction of triphenylthiophene with perchloric acid. The reaction conditions often require a controlled environment to ensure the stability of the perchlorate ion. The process can be summarized as follows:
Starting Materials: Triphenylthiophene and perchloric acid.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent oxidation. The temperature is maintained at a moderate level to avoid decomposition of the perchlorate ion.
Purification: The product is purified through recrystallization or chromatography to obtain a pure compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches and ensuring safety measures are in place due to the reactive nature of perchlorates.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4-Triphenylthiophen-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The thiophenium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophenium ion back to its neutral thiophene form.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophenium compounds.
Aplicaciones Científicas De Investigación
1,2,4-Triphenylthiophen-1-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound’s reactivity makes it useful in studying biological oxidation-reduction processes.
Industry: Used in the development of advanced materials, such as conductive polymers and sensors.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triphenylthiophen-1-ium perchlorate involves its ability to participate in various chemical reactions due to the presence of the thiophenium ion. The molecular targets and pathways include:
Electrophilic Attack: The thiophenium ion can act as an electrophile, reacting with nucleophiles to form new compounds.
Oxidation-Reduction: The compound can undergo redox reactions, making it useful in studying electron transfer processes.
Comparación Con Compuestos Similares
1,2,4-Triazole: Another sulfur-containing heterocycle with similar reactivity.
Triphenylphosphonium Perchlorate: Similar structure but with a phosphorus atom instead of sulfur.
Thiophenium Chloride: Similar thiophenium ion but with a chloride anion.
Propiedades
Número CAS |
93460-35-6 |
|---|---|
Fórmula molecular |
C22H17ClO4S |
Peso molecular |
412.9 g/mol |
Nombre IUPAC |
1,2,4-triphenylthiophen-1-ium;perchlorate |
InChI |
InChI=1S/C22H17S.ClHO4/c1-4-10-18(11-5-1)20-16-22(19-12-6-2-7-13-19)23(17-20)21-14-8-3-9-15-21;2-1(3,4)5/h1-17H;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
MPFZLCMAEBKDBL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C[S+]2C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


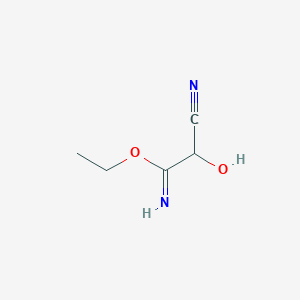
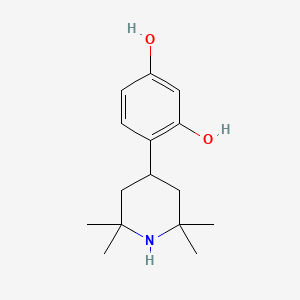
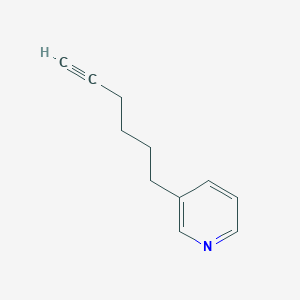
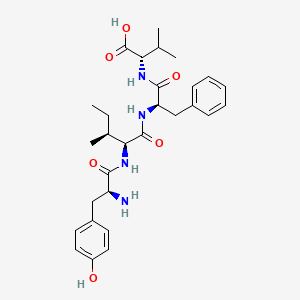
![2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide](/img/structure/B14369345.png)
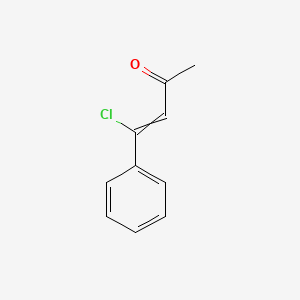
![2-Nitro-2-[(4-nitrophenyl)methyl]propane-1,3-diol](/img/structure/B14369348.png)
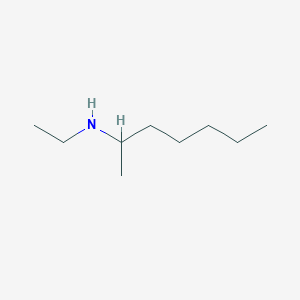

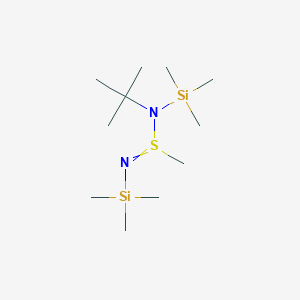

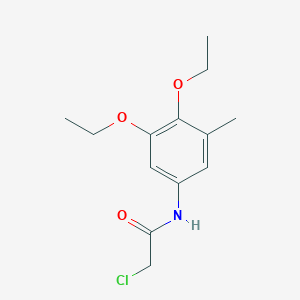
![Ethyl 3-[3-(pyridin-3-YL)propoxy]propanoate](/img/structure/B14369390.png)
![N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide](/img/structure/B14369399.png)
